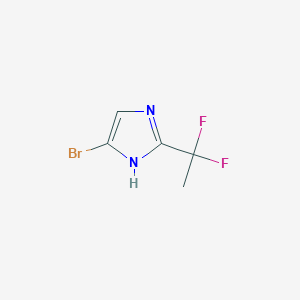

4-bromo-2-(1,1-difluoroethyl)-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(1,1-difluoroethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-5(7,8)4-9-2-3(6)10-4/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXDHIKORUPHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(N1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Transformative Potential of 4 Bromo 2 1,1 Difluoroethyl 1h Imidazole

Reactivity of the Bromine Substituent

The carbon-bromine bond at the C-4 position of the imidazole (B134444) ring is a key site for functionalization. The bromine atom can be replaced or engaged in coupling reactions, allowing for the introduction of a wide array of new substituents and the construction of more complex molecular architectures.

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on an imidazole ring is generally challenging unless the ring is activated by strongly electron-withdrawing groups. In the case of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole, the 1,1-difluoroethyl group at the C-2 position exerts an electron-withdrawing effect, which can facilitate nucleophilic attack at the C-4 position to a certain extent. However, such reactions often require harsh conditions. Studies on related halogenoimidazoles have shown that displacement of a bromine atom is possible with potent nucleophiles. For instance, N-protected derivatives of bromo-nitroimidazoles undergo substitution of the bromine atom with various nucleophiles, where the nitro group provides strong activation for the reaction. rsc.org While the difluoroethyl group is less activating than a nitro group, reactions with strong nucleophiles like thiolates or alkoxides under forcing conditions could potentially lead to substitution at the C-4 position.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent at the C-4 position makes this compound an excellent substrate for these transformations. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C(sp²)–C(sp²) bonds. libretexts.orgnih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-based reagents. nih.gov Bromo-substituted imidazoles and other bromo-heterocycles are suitable electrophiles for Suzuki couplings. semanticscholar.org The reaction of this compound with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base would yield the corresponding 4-aryl- or 4-heteroaryl-substituted imidazoles. semanticscholar.orgresearchgate.netnih.gov

| Bromo-Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good | nih.gov |

| N-methoxymethyl-4-iodo-2-phenyl-1H-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 68 | semanticscholar.org |

| 7-Bromo-1H-indazole derivative | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Moderate to Good | nih.gov |

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a vast array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca The primary drawback is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org this compound can act as the electrophilic partner, reacting with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups at the C-4 position. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

| Electrophile (R'-X) | Organostannane (R''-SnR₃) | Catalyst | Additives | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Aryl-, Alkenyl-, Alkynyl-stannane | Pd(PPh₃)₄ | LiCl (often used) | Toluene, Dioxane, DMF | wikipedia.orgorganic-chemistry.org |

| Vinyl Halide | Vinylstannane | PdCl₂(PPh₃)₂ | - | THF | wikipedia.org |

| Aryl Ammonium Salt | Arylstannane | Ni(cod)₂ / Imidazole Ligand | CsF | - | nih.gov |

Negishi Coupling: The Negishi coupling forms a carbon-carbon bond by reacting an organic halide or triflate with an organozinc compound. wikipedia.orgresearchgate.net This reaction is catalyzed by nickel or palladium complexes and is notable for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgorganic-chemistry.org The bromo-imidazole would first be subjected to oxidative addition to a Pd(0) catalyst, followed by transmetalation with an organozinc reagent and subsequent reductive elimination to afford the C-4 functionalized product. This method is particularly useful for introducing alkyl groups. organic-chemistry.orgnih.gov

| Organic Halide | Organozinc Reagent | Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| (Hetero)aryl Bromides/Chlorides | Alkylzinc reagents | Acenaphthoimidazolylidene Palladium Complex | Dioxane | High activity at low catalyst loadings | organic-chemistry.orgnih.gov |

| Aryl Halides | Arylethynylzinc bromides | Pd₂(dba)₃ / XPhos | THF | Synthesis of alkynylated compounds | researchgate.net |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | - | Synthesis of unsymmetrical biaryls | wikipedia.org |

Metal-halogen exchange is a fundamental reaction that transforms an organic halide into an organometallic species, thereby reversing its polarity from electrophilic to nucleophilic. wikipedia.org This is most commonly achieved using organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgtcnj.edu Treating this compound with an alkyllithium reagent would result in the rapid exchange of the bromine atom for a lithium atom, generating the highly reactive 4-lithio-2-(1,1-difluoroethyl)-1H-imidazole intermediate. rsc.org This potent nucleophile can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a new functional group at the C-4 position. A combination of a Grignard reagent (like i-PrMgCl) followed by an alkyllithium can also be effective for bromoheterocycles bearing acidic protons, preventing undesirable side reactions. nih.govresearchgate.net

Reactivity of the Imidazole Nitrogen

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The lone pair of electrons on the N-3 atom is available for reaction with electrophiles, and the N-H proton on the N-1 atom is acidic, allowing for deprotonation followed by reaction.

The nucleophilic character of the imidazole ring allows for straightforward N-alkylation and N-acylation reactions.

N-Alkylation: In the presence of a base, the imidazole N-H proton can be removed to generate an imidazolide (B1226674) anion, which is a strong nucleophile. researchgate.net This anion readily reacts with alkylating agents such as alkyl halides or sulfates to form N-alkylated products. researchgate.net Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724). researchgate.netorganic-chemistry.org Due to the tautomerism of the imidazole ring (discussed below), N-alkylation can potentially yield a mixture of two regioisomers (N-1 and N-3 alkylated products, which are equivalent in the final product structure for a 4-substituted imidazole).

N-Acylation: Similarly, N-acylation can be achieved by reacting the imidazole with acylating agents like acyl chlorides or acid anhydrides. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. The resulting N-acyl imidazoles are useful intermediates in their own right.

1H-Imidazoles substituted at the 4- or 5-position exist as a mixture of rapidly equilibrating prototropic tautomers. For this compound, the proton can reside on either nitrogen atom, leading to an equilibrium between this compound and 5-bromo-2-(1,1-difluoroethyl)-1H-imidazole.

The position of this equilibrium is influenced by the electronic effects of the substituents and the solvent. researchgate.net The electron-withdrawing 1,1-difluoroethyl group at C-2 and the bromo group at C-4/C-5 will affect the relative acidity of the N-H proton and the basicity of the lone pair on the other nitrogen, thereby influencing the tautomeric preference. nih.gov

This tautomerism has a significant impact on reactivity, particularly in reactions involving the ring nitrogens, such as N-alkylation. Since the alkylating agent can attack either nitrogen of the imidazolide anion, the product distribution can be affected by the relative stability of the resulting N-alkylated isomers. However, for a C-4/C-5 substituted imidazole, alkylation at what was originally N-1 versus N-3 leads to products that are still tautomers of each other, and often a single product is isolated. The specific reaction conditions and the nature of the electrophile can influence the regiochemical outcome in more complex systems.

Transformations of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is a key feature of the molecule, significantly influencing its chemical and physical properties. This moiety is generally stable but can be subject to specific chemical transformations under appropriate conditions.

The presence of two fluorine atoms on the same carbon atom, known as a gem-difluorinated group, imparts significant stability to the alkyl chain. This stability arises from the high strength of the carbon-fluorine bond. The introduction of fluorine atoms can also alter the conformational preferences of the molecule due to stereoelectronic interactions. nih.govrsc.org For instance, the incorporation of a gem-difluorinated group can constrain the rotation of adjacent bonds, leading to a more defined three-dimensional structure. nih.gov This conformational rigidity can be advantageous in the design of molecules with specific biological targets.

The gem-difluoro group is generally resistant to metabolic degradation, particularly oxidative processes. This is a well-documented advantage of incorporating such fluorinated motifs into bioactive molecules. nih.gov The replacement of a metabolically susceptible position with a CF2 group can block common metabolic pathways like dealkylation. nih.gov While generally stable, the electronic effect of the gem-difluoro group is a modest inductive electron withdrawal. rsc.org

Table 1: Comparative Stability of Alkyl Chains

| Feature | Non-fluorinated Alkyl Chain | Gem-Difluorinated Alkyl Chain |

|---|---|---|

| C-H Bond Strength | Lower | N/A |

| C-F Bond Strength | N/A | High |

| Metabolic Stability | Susceptible to oxidation | Generally resistant to oxidation nih.gov |

| Conformational Flexibility | High | Restricted rotation around adjacent bonds nih.gov |

While the 1,1-difluoroethyl group is stable, its transformation through further fluorination or defluorination reactions represents a potential, albeit challenging, synthetic route.

Further Fluorination: The conversion of the -CF2CH3 group to a -CF3CH3 (1,1,1-trifluoroethyl) group would require harsh conditions and specialized fluorinating reagents. Direct C-H fluorination is a known process but achieving selectivity at the methyl group adjacent to a difluorinated carbon can be difficult. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used for electrophilic fluorination, often requiring metal catalysis. nih.gov

Defluorination Reactions: Defluorination is also a challenging transformation due to the strength of the C-F bond. Reductive defluorination methods, sometimes employing strong reducing agents or specific catalytic systems, could potentially convert the difluoroethyl group. More commonly, defluorination is observed in related systems as part of an elimination process. For example, β-fluoride elimination is a known pathway in organometallic chemistry involving trifluoroalkyl groups. researchgate.net A similar strategy for 1,1-difluoroethyl groups might be conceivable under specific reaction conditions, potentially leading to vinyl fluoride (B91410) derivatives.

Electrophilic and Nucleophilic Attack on the Imidazole Ring System

The imidazole ring in this compound is subject to both electrophilic and nucleophilic attack, with the regioselectivity being influenced by the existing substituents. The bromine atom at the 4-position and the 1,1-difluoroethyl group at the 2-position are both electron-withdrawing, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution.

Electrophilic Attack: Due to the deactivating nature of the substituents, electrophilic aromatic substitution on the imidazole ring will be challenging. If forced, the reaction would likely occur at the C-5 position, which is the most electron-rich carbon in the deactivated ring. N-alkylation or N-acylation at one of the ring nitrogens is a more probable electrophilic reaction. nih.gov

Nucleophilic Attack: The presence of the bromine atom makes the C-4 position susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is a common reaction for halogenated imidazoles. A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the bromide. The electron-withdrawing groups at C-2 and C-4 would stabilize the Meisenheimer complex intermediate, facilitating the substitution. masterorganicchemistry.com Computational studies on related 2-bromo-1-arylethanones with imidazole have shown the feasibility of nucleophilic substitution. researchgate.netsemanticscholar.orgsemanticscholar.orgdergipark.org.tr

Table 2: Predicted Reactivity of the Imidazole Ring

| Position | Reaction Type | Predicted Outcome | Rationale |

|---|---|---|---|

| N-1/N-3 | Electrophilic Attack (e.g., alkylation) | Favorable | Lone pair on nitrogen is available for reaction. |

| C-4 | Nucleophilic Substitution | Favorable | Position is activated by the bromo leaving group and electron-withdrawing substituents. masterorganicchemistry.com |

| C-5 | Electrophilic Substitution | Possible under forcing conditions | Least deactivated carbon position for electrophilic attack. |

Radical Reactions Involving the this compound Scaffold

The this compound scaffold possesses two key handles for radical reactions: the C-Br bond and the 1,1-difluoroethyl group.

Reactions at the C-Br Bond: The carbon-bromine bond can be homolytically cleaved to generate an imidazol-4-yl radical. This can be achieved using radical initiators (e.g., AIBN) or through photoredox catalysis. This radical intermediate could then participate in various transformations, such as cross-coupling reactions or additions to alkenes and alkynes.

Reactions Involving the 1,1-Difluoroethyl Group: It is also possible to generate a radical at the 1,1-difluoroethyl group. For instance, a 1,1-difluoroethyl radical can be formed and then added to the imidazole scaffold. nih.gov The introduction of fluoroalkyl radicals to heterocyclic systems is a known strategy. rsc.org Radical addition reactions involving bromo-difluoroacetate derivatives with vinyl ethers have been reported, showcasing the utility of such radical intermediates. nih.gov

Table 3: Potential Radical Reactions

| Reaction Type | Initiator/Catalyst | Potential Product |

|---|---|---|

| Heck-type Coupling | Palladium catalyst | 4-alkenyl-2-(1,1-difluoroethyl)-1H-imidazole |

| Radical Addition to Alkenes | Radical initiator (e.g., AIBN) | Functionalized imidazole derivatives at C-4 |

| Photoredox-mediated Coupling | Photocatalyst, light | Biaryl or other coupled products at C-4 |

Design and Synthesis of Functionalized Derivatives from 4 Bromo 2 1,1 Difluoroethyl 1h Imidazole

Incorporation of 4-Bromo-2-(1,1-difluoroethyl)-1H-imidazole into Complex Molecular Architectures

There is no available research demonstrating the incorporation of this compound into larger, complex molecular architectures. Hypothetically, the bromo-substituted imidazole (B134444) core could undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, C-O, or C-S bonds, thereby enabling its integration into more elaborate structures.

Synthesis of Histamine (B1213489) Analogues and Bioisosteres

No studies have been published on the synthesis of histamine analogues or bioisosteres specifically from this compound. The general synthesis of histamine analogues often involves modifying the imidazole ring and the ethylamine (B1201723) side chain. nih.govnih.gov Bioisosteric replacement is a common strategy in drug design to improve potency or pharmacokinetic properties, where a functional group is replaced by another with similar physical and chemical properties. nih.govnih.gov While the 1,1-difluoroethyl imidazole moiety could theoretically be used to create novel bioisosteres of other functional groups, no such examples are documented.

Development of Novel Heterocyclic Systems Bearing the 1,1-Difluoroethyl Imidazole Moiety

The development of new heterocyclic systems starting from this compound has not been reported. In principle, the functional groups on the imidazole ring could be used to construct fused or spirocyclic systems. For instance, functionalization at the nitrogen and adjacent carbon atoms could lead to the formation of bicyclic imidazo-fused heterocycles. nih.govresearchgate.netsciforum.net However, no specific synthetic routes or resulting novel heterocyclic systems based on the requested compound are available in the literature.

Regioselective Functionalization of the Imidazole Ring of Derivatives

There is no information on the regioselective functionalization of derivatives of this compound. The regioselectivity of reactions on the imidazole ring is a critical aspect of its chemistry, often controlled by the choice of protecting groups, directing groups, and reaction conditions. nih.govrsc.org For a substituted imidazole, reactions like alkylation or acylation can occur at either of the two ring nitrogen atoms, and strategies to control this regioselectivity are essential for targeted synthesis. nih.gov Without experimental data, any discussion on the regioselective functionalization of the title compound or its derivatives would be purely speculative.

Computational Investigations and Theoretical Characterization of 4 Bromo 2 1,1 Difluoroethyl 1h Imidazole

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole are amenable to detailed investigation using computational chemistry methods. These theoretical approaches provide insights into the molecule's stability, reactivity, and electronic properties that are complementary to experimental findings.

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. nih.govdntb.gov.ua For a molecule like this compound, DFT calculations, often employing functionals like B3LYP, are used to determine its optimized ground-state geometry. nih.govmdpi.com These calculations provide precise bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar imidazole (B134444) derivatives have shown that DFT calculations can accurately predict molecular geometries when compared with experimental data from techniques like X-ray crystallography. tandfonline.com The calculations would reveal the planarity of the imidazole ring and the spatial orientation of the bromo and difluoroethyl substituents. Furthermore, DFT is used to compute various electronic properties, such as the molecular electrostatic potential (MEP), which identifies regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). tandfonline.comnih.gov In substituted imidazoles, the nitrogen atoms are typically the most electron-rich sites. acadpubl.eu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing its nucleophilicity. malayajournal.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comschrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For substituted imidazole derivatives, computational studies show that the distribution of these orbitals is heavily influenced by the nature of the substituents. acadpubl.eursc.org In this compound, the electron-withdrawing nature of the bromine and difluoroethyl groups would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. The HOMO is generally distributed over the π-system of the imidazole ring. acadpubl.eu

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.3 to -5.2 | Electron-donating ability; relates to nucleophilicity. |

| LUMO Energy | -1.8 to -1.2 | Electron-accepting ability; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Indicates chemical reactivity and kinetic stability. irjweb.com |

Note: Values are representative estimates based on DFT calculations of similar substituted imidazole compounds. acadpubl.eumalayajournal.orgresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and verify experimental results.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., ¹H, ¹³C, ¹⁹F)

Theoretical calculations of NMR spectra have become a standard tool for structure elucidation. scholaris.caualberta.carsc.org Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. nih.gov

These predictions are based on calculating the isotropic magnetic shielding tensors for each nucleus in the optimized molecular structure. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F. nih.gov Comparing the predicted chemical shifts with experimental data helps confirm the molecular structure and assign specific resonances to the correct atoms. researchgate.net For complex molecules, especially those containing fluorine, these predictions are particularly useful for resolving ambiguities in spectral assignments. nih.govuni-muenchen.de

Table 2: Predicted NMR Chemical Shifts (ppm)

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Imidazole C5-H | 7.0 - 7.5 |

| ¹H | Imidazole N-H | 12.0 - 13.0 |

| ¹H | -CH₃ | 1.9 - 2.2 (triplet) |

| ¹³C | Imidazole C2 | 145 - 150 (triplet) |

| ¹³C | Imidazole C4 | 115 - 120 |

| ¹³C | Imidazole C5 | 110 - 115 |

| ¹³C | -CF₂- | 118 - 124 (triplet) |

| ¹³C | -CH₃ | 22 - 26 (triplet) |

| ¹⁹F | -CF₂- | -90 to -110 (quartet) |

Note: Predicted shifts are relative to TMS (for ¹H, ¹³C) and are based on general values for similar structural motifs. Coupling patterns are indicated where applicable. ipb.pt

Infrared (IR) and Raman Vibrational Frequency Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. core.ac.uknih.govnih.gov For this compound, a computational frequency analysis would yield a set of normal vibrational modes. nih.gov

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental spectra. core.ac.uk This analysis allows for the detailed assignment of specific absorption bands in the IR and Raman spectra to particular molecular motions, such as N-H stretching, C=N stretching of the imidazole ring, C-F stretching of the difluoroethyl group, and C-Br stretching. researchgate.net Such assignments are crucial for confirming the presence of key functional groups. mdpi.com

Table 3: Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| N-H stretch | 3100 - 3200 | IR |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C=N stretch (ring) | 1500 - 1600 | IR, Raman |

| C-N stretch (ring) | 1300 - 1400 | IR, Raman |

| C-F stretch | 1000 - 1150 | IR |

| C-Br stretch | 500 - 650 | IR, Raman |

Note: Frequencies are representative values based on DFT calculations for bromo-substituted and fluoro-substituted heterocyclic compounds. core.ac.ukresearchgate.net

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry is a key tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.net For this compound, theoretical studies can be employed to investigate various reactions, such as electrophilic or nucleophilic substitution at the imidazole ring. pharmaguideline.comquora.com

By calculating the energies of reactants, transition states, and products, a complete energetic profile of the reaction pathway can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. For instance, a study on the nucleophilic substitution of the bromine atom at the C4 position would involve locating the transition state structure for the attack of a nucleophile. The calculated activation barrier would provide a quantitative measure of the reaction's difficulty. Such studies on imidazole systems have provided deep insights into their reactivity, explaining regioselectivity and the influence of substituents on reaction outcomes. pharmaguideline.comnih.govias.ac.in

Transition State Analysis for Key Synthetic Steps

The synthesis of this compound can be envisaged through several potential pathways, with computational transition state analysis providing crucial insights into the feasibility and kinetics of key steps. A plausible synthetic route involves the initial formation of a 2-(1,1-difluoroethyl)-1H-imidazole intermediate, followed by regioselective bromination.

Computational modeling, particularly using Density Functional Theory (DFT), can elucidate the energy barriers associated with these transformations. For the construction of the imidazole ring itself, various methods exist, such as the Radziszewski synthesis or metal-catalyzed cyclizations. Transition state calculations for these intricate multi-step reactions would likely reveal high activation energies, necessitating the catalytic pathways often employed in experimental settings.

The subsequent bromination of the 2-(1,1-difluoroethyl)-1H-imidazole is a critical step where transition state analysis can predict the most favorable reaction pathway. The analysis would involve modeling the approach of a brominating agent (e.g., N-bromosuccinimide) to the imidazole ring. The calculated energy barriers for bromination at the C4 and C5 positions would be compared to determine the kinetic product. The transition state geometry would likely show the elongation of the N-Br bond of the brominating agent and the formation of a new C-Br bond with the imidazole ring.

| Reaction Step | Plausible Reagents | Focus of Transition State Analysis | Anticipated Computational Finding |

| Imidazole Ring Formation | Aldehyde, Amine, α-dicarbonyl | Energy barriers for cyclization and dehydration steps | Identification of the rate-determining step in the ring closure |

| Bromination | N-Bromosuccinimide (NBS) | Comparison of activation energies for C4 vs. C5 attack | Lower activation energy for bromination at the C4 position due to electronic factors |

Understanding Regioselectivity and Stereoselectivity through Computational Models

Computational models are instrumental in understanding and predicting the regioselectivity of reactions involving substituted imidazoles. In the case of 2-(1,1-difluoroethyl)-1H-imidazole, the primary regioselective challenge is the site of electrophilic substitution, such as bromination. The 1,1-difluoroethyl group at the C2 position is strongly electron-withdrawing, which deactivates the imidazole ring towards electrophilic attack.

To predict the regioselectivity, computational models can be employed to calculate the distribution of electron density and the molecular electrostatic potential (MEP) of the imidazole ring. The MEP map would likely indicate that the regions of highest negative electrostatic potential (most attractive to electrophiles) are located around the nitrogen atoms. However, for C-substitution, the relative reactivity of the C4 and C5 positions needs to be considered.

Calculations of Fukui functions or condensed-to-atom electrophilic attack indices can provide a more quantitative measure of the most probable site for electrophilic substitution. It is anticipated that the C4 position would be more susceptible to electrophilic attack than the C5 position. This is because the electron-withdrawing effect of the 2-(1,1-difluoroethyl) group would have a more pronounced deactivating effect on the adjacent C5 position. Stereoselectivity is not a primary consideration for the synthesis of the target molecule as it does not possess a chiral center.

| Computational Method | Predicted Outcome for 2-(1,1-difluoroethyl)-1H-imidazole | Rationale |

| Molecular Electrostatic Potential (MEP) | Highest negative potential on N atoms, with C4 being more negative than C5. | The electron-withdrawing 1,1-difluoroethyl group deactivates the ring, particularly the adjacent C5 position. |

| Fukui Functions (f-) | Higher value at the C4 position compared to the C5 position. | Indicates a greater susceptibility of the C4 position to electrophilic attack. |

Intermolecular Interactions and Self-Assembly Propensities

The presence of bromine and fluorine atoms, along with the imidazole ring, endows this compound with a rich landscape of potential intermolecular interactions. These interactions are crucial in determining the solid-state packing, crystal morphology, and potential for self-assembly.

Computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis and non-covalent interaction (NCI) plots, can identify and characterize these weak interactions. The primary intermolecular interactions anticipated for this molecule include:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen lone pair can act as an acceptor, leading to the formation of hydrogen-bonded chains or dimers.

Halogen Bonding: The bromine atom at the C4 position can participate in halogen bonding, where it acts as an electrophilic "σ-hole" donor to a nucleophilic atom (e.g., a nitrogen or oxygen atom of a neighboring molecule).

C-F···H and C-F···F Interactions: The difluoroethyl group can engage in weak hydrogen bonds (C-F···H) and fluorine-fluorine interactions. While often considered repulsive, under certain geometries, C-F···F interactions can be weakly attractive.

The interplay of these interactions will dictate the supramolecular architecture. It is plausible that strong N-H···N hydrogen bonds will be the dominant interaction, with weaker halogen bonds and fluorine-mediated contacts providing additional stabilization to the crystal lattice.

Solvent Effects on Reactivity and Structure

The choice of solvent can significantly influence the reactivity and structural properties of this compound. Computational models, particularly those employing a polarizable continuum model (PCM), can simulate the effects of different solvent environments.

One of the key aspects influenced by the solvent is the tautomeric equilibrium of the imidazole ring. The N1-H and N3-H tautomers are in equilibrium, and their relative stability can be shifted by the solvent polarity. In polar aprotic solvents, the tautomer with the larger dipole moment is generally favored. Computational calculations of the relative energies of the two tautomers in various solvents can predict the predominant form in solution.

Solvent also plays a critical role in reaction kinetics. For synthetic steps, such as the bromination of the imidazole ring, explicit solvent models in combination with transition state calculations can provide a more accurate picture of the reaction energy profile. The solvent can stabilize or destabilize the transition state relative to the reactants, thereby altering the reaction rate. For instance, a polar solvent might stabilize a charged transition state, accelerating the reaction.

| Property | Effect of Increasing Solvent Polarity | Computational Approach |

| Tautomeric Equilibrium | Stabilization of the more polar tautomer | Calculation of tautomer energies using a Polarizable Continuum Model (PCM) |

| Reaction Rate | Acceleration of reactions with polar transition states | Transition state calculations with explicit or implicit solvent models |

| Molecular Conformation | Minor changes in bond lengths and angles | Geometry optimization in different solvent environments |

Comparative Computational Analysis with Related Fluorinated Imidazoles

To better understand the unique properties of this compound, a comparative computational analysis with structurally related fluorinated imidazoles is highly informative. By systematically varying the substituents, the specific contributions of the bromo and difluoroethyl groups can be isolated.

A comparative DFT study could include molecules such as 2-(1,1-difluoroethyl)-1H-imidazole, 4-bromo-1H-imidazole, and 2-trifluoromethyl-1H-imidazole. The analysis would focus on key electronic and structural parameters.

Table of Calculated Properties for Comparative Analysis (Hypothetical Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| This compound | -7.2 | -1.5 | 5.7 | 3.8 |

| 2-(1,1-difluoroethyl)-1H-imidazole | -6.9 | -1.2 | 5.7 | 3.2 |

| 4-bromo-1H-imidazole | -6.8 | -1.0 | 5.8 | 2.5 |

| 2-trifluoromethyl-1H-imidazole | -7.5 | -1.8 | 5.7 | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information that would be generated from a comparative computational study.

From such a comparative analysis, several trends would likely emerge. The introduction of the electron-withdrawing 1,1-difluoroethyl and trifluoromethyl groups would be expected to lower both the HOMO and LUMO energy levels, indicating increased stability but potentially higher reactivity towards nucleophiles. The bromine atom would also contribute to lowering the energy levels and would significantly impact the molecule's ability to participate in halogen bonding. The dipole moment would be influenced by the vector sum of the bond dipoles of the substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-(1,1-difluoroethyl)-1H-imidazole, and how can reaction yields be optimized?

- Methodological Answer : Bromo-substituted imidazoles are typically synthesized via cyclocondensation of brominated precursors with difluoroethylamine derivatives under reflux. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and using catalysts like Pd(OAc)₂ for regioselective halogenation . Purification via flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) improves yields, as demonstrated in analogous compounds achieving 73–86% yields .

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?

- Methodological Answer :

- FTIR : Key peaks include C-Br stretching (~590 cm⁻¹), C-F stretching (1050–1150 cm⁻¹), and imidazole ring vibrations (C=N at ~1610 cm⁻¹, aromatic C-C at ~1450–1510 cm⁻¹) .

- ¹H NMR : Expect signals for imidazole protons (δ 7.3–8.3 ppm) and difluoroethyl groups (δ 1.8–2.6 ppm for -CF₂CH₃). Coupling constants (³JHF) for -CF₂CH₃ typically range 18–22 Hz .

Q. What are the stability considerations for handling brominated and fluorinated imidazoles in laboratory settings?

- Methodological Answer : Bromo-fluoro imidazoles are moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂/Ar) at −20°C. Avoid exposure to strong bases, which may cleave the C-Br bond. Use gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted drug discovery?

- Methodological Answer : Late-stage diversification via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) enables regioselective modification at the 4-bromo position. Use ligands like XPhos (2 mol%) and Cs₂CO₃ as base in THF/H₂O (3:1) at 80°C for 12 hours . Monitor reaction progress via TLC (Rf ~0.6–0.8 in hexane/EtOAc) .

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to EGFR or other kinases?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of EGFR (PDB: 1M17). Prioritize derivatives with hydrogen bonds to Met793 and hydrophobic interactions with Leu717. Validate with MM/GBSA free energy calculations (ΔG < −8 kcal/mol indicates strong binding) .

Q. How should researchers address discrepancies between experimental and theoretical elemental analysis data for bromo-fluoro imidazoles?

- Methodological Answer : Discrepancies in C/H/N% (e.g., calculated vs. observed C: 76.64% vs. 76.89%) may arise from residual solvents or hygroscopicity. Dry samples under vacuum (0.1 mmHg, 24 hours) and repeat analysis. Use high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .

Q. What are the best practices for evaluating the environmental toxicity of this compound derivatives?

- Methodological Answer : Conduct in silico ADMET analysis using tools like ProTox-II to predict acute aquatic toxicity (LC50 for fish/daphnia). For lab validation, use OECD Test Guideline 201: Daphnia magna immobilization assay (EC50 < 1 mg/L indicates high hazard) .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data for imidazole derivatives with similar substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.